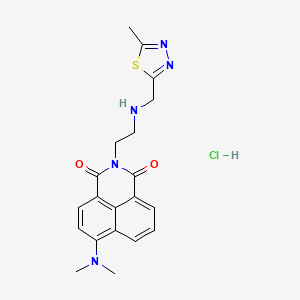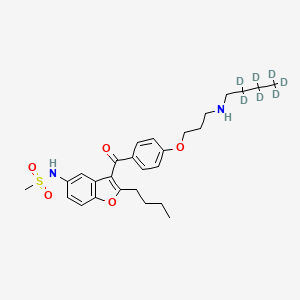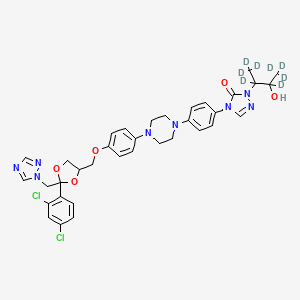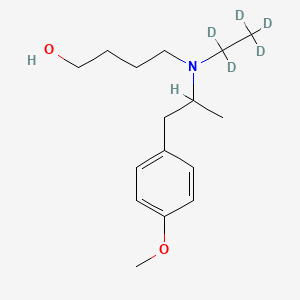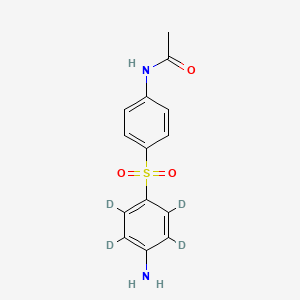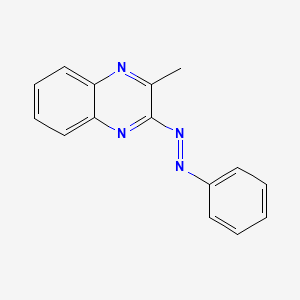
GSK-2401502
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Last updated: 9/25/2015).
Wissenschaftliche Forschungsanwendungen
Molecular Cloning and Expression of Glycogen Synthase Kinase-3/Factor A :Glycogen synthase kinase-3 (GSK-3), closely related to GSK-2401502, is involved in the hormonal control of several regulatory proteins including glycogen synthase and the transcription factor c-jun. It plays a crucial role in cellular signal transduction, especially in the brain, with significant implications in various physiological and pathological processes (Woodgett, 1990).
Graph Signal Processing and Its Applications :Although not directly related to this compound, graph signal processing (GSP) is an area of research that can complement studies in pharmaceuticals and biomedical engineering by providing advanced methods for data analysis, which could be applied to understand the effects of compounds like this compound in biological systems (Ortega et al., 2017).
GSK-3 A Multi-Tasking Kinase
:GSK-3, a multifunctional kinase found in all eukaryotes, is a key regulator of numerous signaling pathways. It is involved in various cellular processes, from glycogen metabolism to cell cycle regulation and proliferation. Its regulatory mechanisms and potential involvement in diseases like Alzheimer's disease and diabetes make it a significant focus in biomedical research, which can be extrapolated to study compounds like this compound (Doble & Woodgett, 2003).
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors A Patent Update
:This study provides insights into the development of GSK-3 inhibitors, which can be relevant in understanding the applications of this compound. GSK-3 plays a role in numerous diseases, and its inhibitors have potential in treating conditions like diabetes and neurodegenerative diseases. Research in this area emphasizes the importance of selectivity and toxicity in developing effective inhibitors (Roca & Campillo, 2020).
GSK-3 Functional Insights from Cell Biology and Animal Models
:This research discusses the regulation of GSK-3 and its targets, using animal models to understand its functions in brain development and behavior. This is significant for studying the impact of compounds like this compound, as GSK-3’s roles in memory and neuronal fate determination are critical for neurological and psychiatric disorder therapies (Kaidanovich‐Beilin & Woodgett, 2011).
Targeting Glycogen Synthase Kinase-3 (GSK-3) in the Treatment of Type 2 Diabetes :This study highlights the potential of targeting GSK-3, which is closely related to this compound, in treating diabetes and insulin resistance. It underscores the enzyme's diverse regulatory roles and suggests that inhibition of GSK-3 could be a promising therapeutic strategy (Macaulay & Woodgett, 2008).
Eigenschaften
Molekularformel |
C23H27N3O2 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
GSK2401502; GSK-2401502; GSK 2401502.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



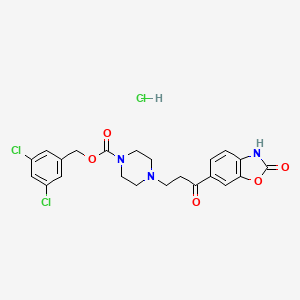
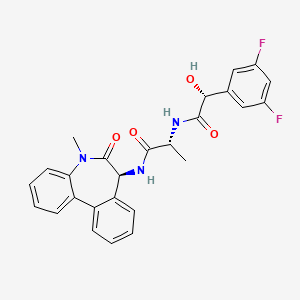
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
